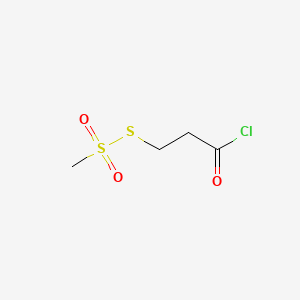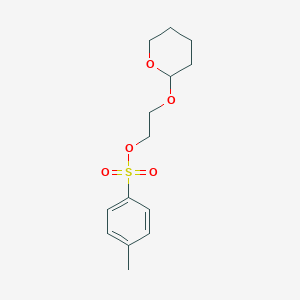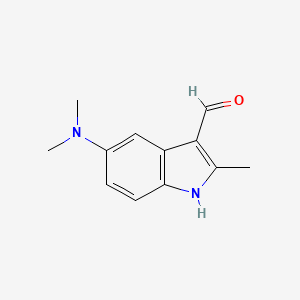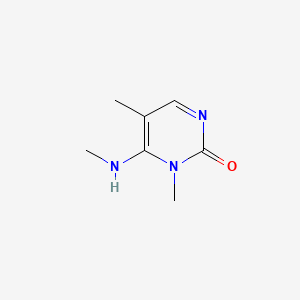
N-4,5-Dimethyl Cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4,5-Dimethyl Cytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. This compound features methyl groups attached to the nitrogen at position 4 and the carbon at position 5 of the cytosine ring. These modifications can significantly alter the chemical properties and biological functions of the base, making this compound an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-4,5-Dimethyl Cytosine typically involves the methylation of cytosine. One common method is the reaction of cytosine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-4,5-Dimethyl Cytosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylated nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Products may include N-4,5-dimethyluracil.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-4,5-Dimethyl Cytosine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on nucleobases.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Industry: Utilized in the synthesis of specialized nucleic acids for research and diagnostic purposes
Wirkmechanismus
The mechanism of action of N-4,5-Dimethyl Cytosine involves its incorporation into DNA or RNA, where it can affect the stability and function of the nucleic acid. The methyl groups can influence base pairing and the overall structure of the DNA or RNA molecule. This can lead to changes in gene expression and protein synthesis, making it a valuable tool for studying epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
5-Methylcytosine: Another methylated form of cytosine, commonly found in DNA and involved in gene regulation.
N4-Methylcytosine: Methylated at the nitrogen position, similar to N-4,5-Dimethyl Cytosine but without the additional methyl group at position 5.
Uniqueness: this compound is unique due to the presence of two methyl groups, which can lead to distinct chemical and biological properties compared to other methylated cytosines. This dual methylation can enhance its stability and alter its interactions with other molecules, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1,5-dimethyl-6-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-5-4-9-7(11)10(3)6(5)8-2/h4,8H,1-3H3 |
InChI-Schlüssel |
AWCKXWHCFZDGLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)N=C1)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


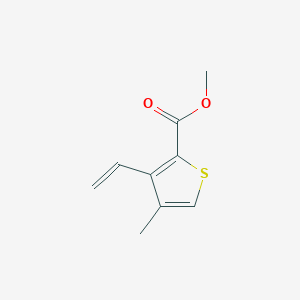
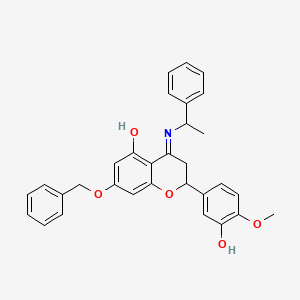
![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
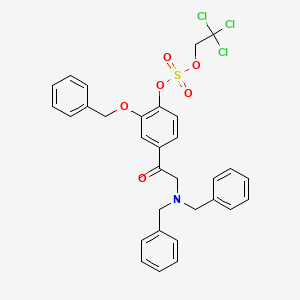
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
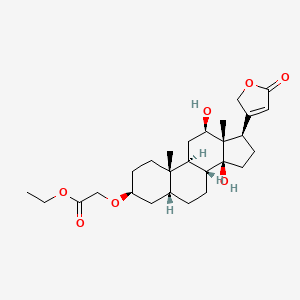
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
